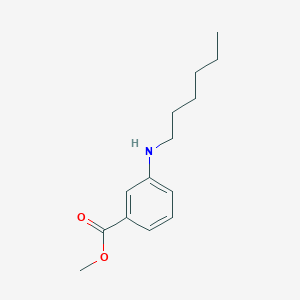![molecular formula C15H15ClO3S B14128970 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene CAS No. 89278-80-8](/img/structure/B14128970.png)
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is an organic compound with the molecular formula C15H15ClO3S. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a phenylethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it into sulfide derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene.
Applications De Recherche Scientifique
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of sulfonyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene involves its interaction with molecular targets in biological systems. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[2-(methanesulfonyl)-1-(4-methylphenyl)ethoxy]benzene: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its reactivity and biological activity.
1-Chloro-4-[2-(methanesulfonyl)-1-(4-methoxyphenyl)ethoxy]benzene: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
Propriétés
Numéro CAS |
89278-80-8 |
|---|---|
Formule moléculaire |
C15H15ClO3S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
1-chloro-4-(2-methylsulfonyl-1-phenylethoxy)benzene |
InChI |
InChI=1S/C15H15ClO3S/c1-20(17,18)11-15(12-5-3-2-4-6-12)19-14-9-7-13(16)8-10-14/h2-10,15H,11H2,1H3 |
Clé InChI |
NWUMHFSUHDUIJI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)


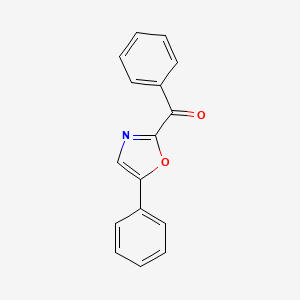

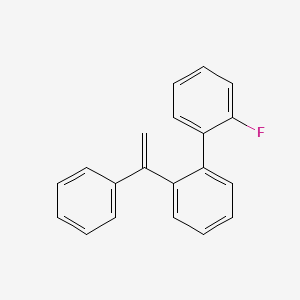
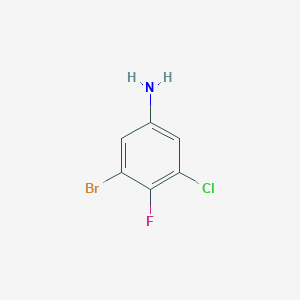
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
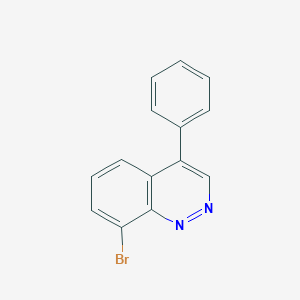

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
